molecular formula C18H20F3N3O3S B2988288 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-79-6

1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2988288
CAS No.: 2097917-79-6
M. Wt: 415.43
InChI Key: GEWFJRLBVOUORW-UHFFFAOYSA-N
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Description

1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound. This multifaceted chemical combines a benzoyl group, a piperidinyl group, an imidazolidine-dione core, and a trifluoroethyl group, showcasing intricate molecular architecture. The methylsulfanyl and trifluoroethyl substituents further enhance its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves several key steps:

  • Formation of 4-(Methylsulfanyl)benzoic Acid: : This precursor is synthesized through the reaction of methylthiophenol with carbon dioxide in the presence of a base such as potassium hydroxide.

  • Coupling with Piperidine: : 4-(Methylsulfanyl)benzoic acid is then activated (often by converting to an acid chloride using reagents like thionyl chloride) and coupled with piperidine to form 1-[4-(Methylsulfanyl)benzoyl]piperidine.

  • Imidazolidine-2,4-dione Core Formation: : In a separate step, ethyl 2,2,2-trifluoroacetate reacts with urea to form the imidazolidine-2,4-dione core.

  • Final Coupling: : The intermediate 1-[4-(Methylsulfanyl)benzoyl]piperidine is coupled with the imidazolidine-2,4-dione core under controlled conditions, often using a coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial-scale production typically employs the same synthetic routes but optimizes conditions for higher yields and scalability. Continuous flow reactions and automated synthesis platforms may be utilized to ensure consistency and efficiency in large-batch production.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various types of reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The compound can be reduced at the ketone functional group using agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Substitution reactions can occur at the imidazolidine ring or the benzoyl group, often using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, mCPBA.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Nucleophiles like ammonia, electrophiles like alkyl halides.

Major Products:
  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Reduced analogs with altered functional groups.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

In Chemistry: 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is used as an intermediate in organic synthesis, particularly in designing molecules with potential pharmaceutical properties.

In Biology and Medicine: Research has focused on its potential as a therapeutic agent, examining its interactions with biological targets like enzymes and receptors. Its unique structure makes it a candidate for drug development, particularly in treating conditions that require modulation of specific molecular pathways.

In Industry: The compound finds application in the development of new materials, such as polymers and coatings, due to its distinctive chemical properties. Its stability and reactivity also make it suitable for various industrial chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The compound acts by interacting with specific enzymes and receptors, altering their activity. The trifluoroethyl group enhances its binding affinity to certain targets, while the imidazolidine-dione core may play a crucial role in its biological activity. Detailed studies often involve molecular docking and biochemical assays to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds:

  • 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-2-(2,2,2-trifluoroethyl)imidazolidine-4-one: : Lacks one oxygen atom, slightly different pharmacological profile.

  • 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2-difluoroethyl)imidazolidine-2,4-dione: : One less fluorine atom, affecting binding and activity.

Uniqueness: The presence of both a trifluoroethyl group and a methylsulfanyl substituent distinguishes 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione from other similar compounds, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c1-28-14-4-2-12(3-5-14)16(26)22-8-6-13(7-9-22)23-10-15(25)24(17(23)27)11-18(19,20)21/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWFJRLBVOUORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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